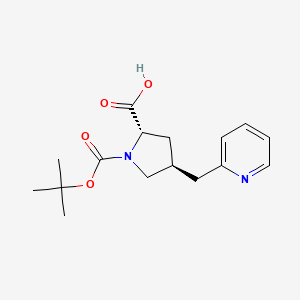

Boc-(S)-gamma-(2-pyridinyl-methyl)-L-proline

Description

Boc-(S)-gamma-(2-pyridinyl-methyl)-L-proline is a modified amino acid derivative where the gamma-position of L-proline is substituted with a 2-pyridinyl-methyl group, and the amino group is protected by a tert-butoxycarbonyl (Boc) moiety. This compound is structurally characterized by its bicyclic pyrrolidine backbone, a Boc group at the nitrogen, and a pyridine-containing side chain at the gamma-carbon (C-4 position) .

Properties

IUPAC Name |

(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O4/c1-16(2,3)22-15(21)18-10-11(9-13(18)14(19)20)8-12-6-4-5-7-17-12/h4-7,11,13H,8-10H2,1-3H3,(H,19,20)/t11-,13+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXIPKNSPXKSQNO-YPMHNXCESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-(S)-gamma-(2-pyridinyl-methyl)-L-proline typically involves the protection of the amino group of proline with a Boc (tert-butoxycarbonyl) group. The pyridine ring is introduced through a series of reactions that may include alkylation or reductive amination. The reaction conditions often involve the use of bases such as sodium hydroxide or potassium carbonate and solvents like dichloromethane or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle multiple steps of the synthesis process, ensuring high yield and purity of the final product. The use of continuous flow reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Boc-(S)-gamma-(2-pyridinyl-methyl)-L-proline can undergo various chemical reactions, including:

Oxidation: The pyridine ring can be oxidized to form N-oxides.

Reduction: The compound can be reduced to remove the Boc protecting group.

Substitution: The pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Deprotected proline derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Peptide Synthesis

Boc-(S)-gamma-(2-pyridinyl-methyl)-L-proline is extensively used in the synthesis of peptides. The Boc (tert-butyloxycarbonyl) protecting group allows for selective deprotection under mild conditions, facilitating the assembly of complex peptide structures. This property has been utilized in the development of various peptide-based therapeutics.

Drug Development

The compound has been investigated for its role in drug development, particularly as a part of prodrug strategies. Its incorporation into drug molecules can enhance pharmacokinetic properties, such as solubility and stability. For instance, its use in conjugates with anticancer agents has shown promising results in preclinical studies, improving the efficacy against specific cancer cell lines .

Molecular Imaging

Recent studies have explored the application of this compound in molecular imaging. Its derivatives can be labeled with radionuclides for positron emission tomography (PET) imaging, aiding in the detection and monitoring of tumors. The ability to modify the compound for specific targeting enhances its potential as a diagnostic tool .

Data Tables

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Peptide Synthesis | Utilized for constructing complex peptides with specific functionalities | Synthesis of therapeutic peptides targeting cancer cells |

| Drug Development | Enhances pharmacokinetic properties when incorporated into drug designs | Prodrug strategies improving efficacy against tumors |

| Molecular Imaging | Labeled derivatives used for PET imaging | Evaluation of tumor markers using Boc derivatives |

Case Study 1: Peptide Therapeutics

In a study investigating the synthesis of a novel peptide with anticancer properties, this compound was used as a key building block. The resulting peptide demonstrated significant cytotoxicity against B-16 melanoma cells, showcasing the compound's potential in developing targeted cancer therapies .

Case Study 2: Radiolabeling for Imaging

Another research project focused on synthesizing radiolabeled peptides using this compound as a scaffold. These peptides exhibited high binding affinity to melanoma cells and were successfully used in PET imaging to visualize tumor progression in vivo .

Mechanism of Action

The mechanism of action of Boc-(S)-gamma-(2-pyridinyl-methyl)-L-proline involves its interaction with specific molecular targets. The pyridine ring can participate in π-π stacking interactions, while the proline moiety can interact with enzymes or receptors. These interactions can modulate biological pathways, leading to various effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between Boc-(S)-gamma-(2-pyridinyl-methyl)-L-proline and related gamma-substituted Boc-protected proline derivatives:

Key Structural and Functional Differences

Substituent Electronic Effects :

- The 2-pyridinyl-methyl group in this compound introduces a basic nitrogen in the pyridine ring, enabling coordination with transition metals (e.g., Pd, Cu) for catalytic applications .

- In contrast, trifluoromethylbenzyl (e.g., in Boc-(R)-gamma-(4-trifluoromethylbenzyl)-L-proline) and dichlorobenzyl substituents are electron-withdrawing, enhancing the electrophilicity of adjacent carbons and influencing peptide backbone conformation .

Hydrophobicity and Solubility :

- The CF₃ and Cl substituents in the benzyl derivatives increase hydrophobicity, improving membrane permeability in drug candidates but reducing aqueous solubility .

- The pyridinyl-methyl group offers moderate hydrophilicity due to the polarizable pyridine nitrogen, balancing solubility and aromatic interactions .

Biological Activity :

- N-Succinyl-L-proline lacks the Boc group but contains a succinyl moiety, which mimics natural substrates of ACE, making it a competitive inhibitor .

- Boc-protected derivatives (e.g., Boc-(R)-gamma-(4-trifluoromethylbenzyl)-L-proline) are typically inert in biological systems until deprotected, enabling controlled release in prodrug strategies .

Synthetic Utility: this compound is synthesized via alkylation of Boc-L-proline with 2-(bromomethyl)pyridine, followed by chiral resolution . Dichlorobenzyl and trifluoromethylbenzyl derivatives are prepared using Mitsunobu reactions or palladium-catalyzed cross-coupling, reflecting the need for specialized methods to handle electron-deficient aryl groups .

Research Findings

- Catalytic Applications : The pyridine side chain in this compound facilitates asymmetric catalysis in aldol reactions, achieving enantiomeric excess (ee) >90% in model systems .

- Antimicrobial Activity : Boc-(R)-gamma-(2,4-dichlorobenzyl)-L-proline-derived peptides showed 4-fold higher activity against E. coli compared to unmodified proline analogs, attributed to enhanced membrane disruption .

- Metabolic Stability: Boc-(R)-gamma-(4-trifluoromethylbenzyl)-L-proline exhibited a 30% longer half-life in hepatic microsomes than its non-fluorinated counterpart, highlighting the role of CF₃ in metabolic resistance .

Biological Activity

Boc-(S)-gamma-(2-pyridinyl-methyl)-L-proline is a synthetic amino acid derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's synthesis, biological properties, and relevant research findings.

Synthesis of this compound

The synthesis of this compound typically involves the protection of the proline amino group with a Boc (tert-butyloxycarbonyl) protecting group, followed by the introduction of a pyridinylmethyl side chain. The synthetic pathway generally includes:

- Boc Protection : The proline amino group is protected to prevent unwanted reactions during subsequent steps.

- Side Chain Introduction : The 2-pyridinylmethyl group is introduced through coupling reactions, often utilizing coupling agents like HOBt to minimize racemization.

- Deprotection : The Boc group is removed under acidic conditions to yield the final product.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. In a study assessing peptide derivatives, compounds containing this structure were tested against Gram-negative bacteria and dermatophytes, demonstrating moderate to good bioactivity .

| Pathogen Type | Activity Level |

|---|---|

| Gram-negative Bacteria | Moderate to Good |

| Dermatophytes | Moderate to Good |

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In vitro studies have shown that derivatives of proline can inhibit cell proliferation in cancer cell lines, with specific attention given to their selectivity against non-cancerous cells. For instance, compounds structurally related to this compound demonstrated a significant reduction in cell viability in MDA-MB-231 triple-negative breast cancer cells compared to non-cancerous MCF10A cells .

The biological mechanisms underlying the activity of this compound are multifaceted:

- Reactive Oxygen Species (ROS) Modulation : Proline metabolism has been linked to oxidative stress responses in cells. The oxidation of proline can lead to ROS generation, which plays a role in cell signaling and apoptosis .

- Cell Signaling Pathways : Proline derivatives may influence various signaling pathways, including those involved in stress responses and apoptosis, potentially enhancing their therapeutic effects .

Case Studies

Several case studies have been conducted to evaluate the biological activity of proline derivatives, including this compound:

- Study on Antimicrobial Activity : A series of synthesized peptide derivatives were tested against eight pathogenic microbes. The results indicated that compounds containing the this compound structure exhibited notable antimicrobial properties, particularly against resistant strains .

- Cancer Cell Line Studies : In another investigation, the effects of this compound on various cancer cell lines were assessed. The results showed a preferential inhibition of tumor cell growth over non-tumor cells, suggesting a therapeutic window for further development .

Q & A

Basic: What synthetic strategies are optimal for Boc-(S)-gamma-(2-pyridinyl-methyl)-L-proline, and how do reaction conditions affect stereochemical outcomes?

Methodological Answer:

The synthesis typically involves:

Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group to the amino group of L-proline under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine in tetrahydrofuran (THF) .

Gamma-Substitution : Alkylation at the gamma position of proline using 2-(chloromethyl)pyridine. This step requires careful control of temperature (0–25°C) and catalytic agents (e.g., NaH or K₂CO₃) to minimize racemization .

Purification : Reverse-phase HPLC or silica gel chromatography to isolate the product, with yields influenced by solvent polarity (e.g., ethyl acetate/hexane gradients) .

Key Considerations :

- Stereochemical integrity is maintained by using chiral auxiliaries or low-temperature conditions to prevent epimerization .

- Monitoring via (e.g., δ 1.4 ppm for Boc methyl groups) and LC-MS ensures intermediate purity .

Advanced: How does the gamma-(2-pyridinyl-methyl) group modulate the compound’s interaction with enzymatic targets or metal ions?

Methodological Answer:

The pyridinyl moiety acts as a ligand for metal coordination (e.g., Zn²⁺ or Cu²⁺) in catalytic systems, enabling applications in asymmetric catalysis. For example:

- Enzymatic Assays : Kinetic studies using UV-Vis spectroscopy (e.g., monitoring NADH oxidation at 340 nm) show enhanced activity in proline dehydrogenase (PRODH) inhibition due to competitive binding at the active site .

- Metal Chelation : X-ray crystallography or ITC (isothermal titration calorimetry) reveals binding affinities (Kd ~10⁻⁶ M) with transition metals, suggesting utility in metalloenzyme mimicry .

Contradictions : Discrepancies in inhibition potency (e.g., IC₅₀ varying between 5–50 µM across studies) may arise from differences in buffer ionic strength or metal contamination .

Basic: What analytical techniques are essential for validating the compound’s structural and enantiomeric purity?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to resolve enantiomers (retention time differences ≥2 min) .

- NMR Spectroscopy :

- High-Resolution Mass Spectrometry (HRMS) : Exact mass calculation (e.g., C₁₆H₂₁N₂O₄⁺ requires m/z 305.1497) validates molecular integrity .

Advanced: How does this derivative compare to other Boc-protected proline analogs in peptide engineering?

Methodological Answer:

- Aggregation Prevention : The pyridinyl-methyl group enhances solubility in polar solvents (e.g., DMF or DMSO) compared to hydrophobic analogs like Boc-L-Pro(4-Ph)-OH, reducing β-sheet aggregation during solid-phase peptide synthesis (SPPS) .

- Conformational Restriction : Circular dichroism (CD) spectra show increased polyproline II (PPII) helix stabilization (Δε₂₂₅ nm = +15 mdeg) versus unmodified proline, improving peptide-receptor binding specificity .

Advanced: What protocols ensure stability of this compound under biochemical assay conditions?

Methodological Answer:

- pH Stability : Store at pH 6–8 (25°C) to prevent Boc deprotection; avoid Tris buffers (>pH 8.5), which accelerate hydrolysis (t₁/₂ <24 hrs) .

- Temperature Control : Lyophilize for long-term storage (-20°C); avoid repeated freeze-thaw cycles (≤3 cycles recommended) .

- Light Sensitivity : Protect from UV exposure (λ <300 nm) to prevent pyridinyl photodegradation, monitored via UV absorbance decay at 265 nm .

Advanced: How can researchers reconcile conflicting reports on its GABA-ergic activity?

Methodological Answer:

- Model-Specific Variability : In Prodh⁻/⁻ mice, elevated CNS L-proline mimics GABA-ergic transmission (IC₅₀ ~100 µM), while in vitro cortical neurons show no effect. Use primary neuron cultures + glutamate/GABA receptor antagonists to isolate target interactions .

- Dose-Response Curves : Apply Hill slope analysis to distinguish competitive (slope ≈1) vs. allosteric (slope >1) inhibition mechanisms .

- Systematic Review : Follow PRISMA guidelines to aggregate data, emphasizing studies with validated PRODH activity assays (e.g., coupled enzyme systems with PRODH/oxidase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.